molecular formula C12H12O B13063144 2-Naphthol, 3-ethyl- CAS No. 17324-05-9

2-Naphthol, 3-ethyl-

Cat. No.: B13063144
CAS No.: 17324-05-9
M. Wt: 172.22 g/mol
InChI Key: ZJBZNNMDSRPZNP-UHFFFAOYSA-N
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Description

2-Naphthol, 3-ethyl- is a derivative of 2-naphthol, which is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH. It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthol, 3-ethyl- typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of 2-naphthol, 3-ethyl- follows similar synthetic routes but on a larger scale. The process involves the sulfonation of naphthalene in sulfuric acid, followed by the alkylation step. The sulfonic acid group is then cleaved in molten sodium hydroxide, and the product is neutralized with acid to give 2-naphthol .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthol, 3-ethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-naphthol, 3-ethyl- involves its interaction with various molecular targets and pathways. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. It can act as an enzyme inhibitor or activator, depending on the specific target. The compound’s electron-rich aromatic structure also enables it to undergo redox reactions, which can influence cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Naphthol, 3-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and applications differ from those of its isomers and other similar compounds, making it valuable in various fields of research and industry .

Properties

CAS No.

17324-05-9

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3-ethylnaphthalen-2-ol

InChI

InChI=1S/C12H12O/c1-2-9-7-10-5-3-4-6-11(10)8-12(9)13/h3-8,13H,2H2,1H3

InChI Key

ZJBZNNMDSRPZNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2C=C1O

Origin of Product

United States

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